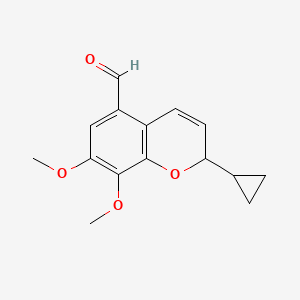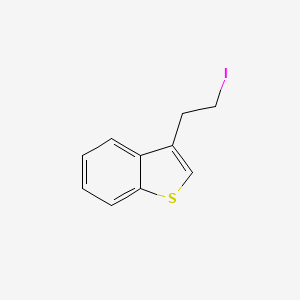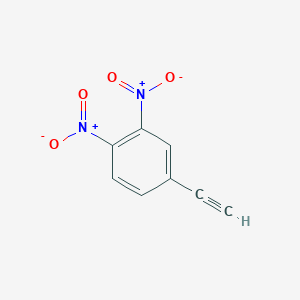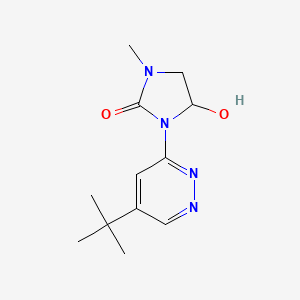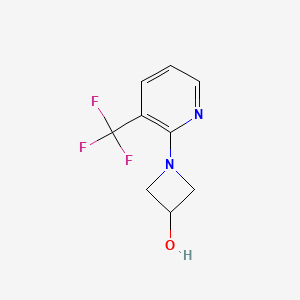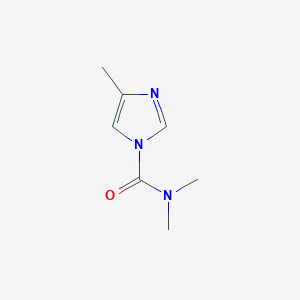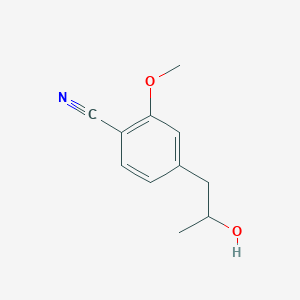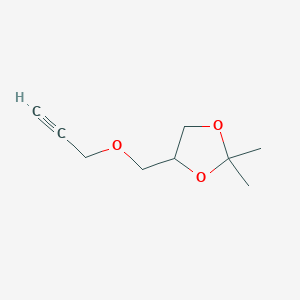
2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane
描述
2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals that are commonly used as protecting groups for carbonyl compounds in organic synthesis. The presence of the propargyloxymethyl group in this compound introduces an alkyne functionality, which can be utilized in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-propanediol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetone at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors could be employed to enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The propargyloxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst can be employed.
Substitution: Nucleophiles like sodium azide or thiolates can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted dioxolanes with various functional groups.
科学研究应用
2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane has several scientific research applications:
Biology: Employed in the synthesis of bioactive molecules and probes for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and materials with specific properties.
作用机制
The mechanism of action of 2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is primarily based on its ability to undergo various chemical transformations due to the presence of the alkyne group. The alkyne group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. These reactions are often catalyzed by copper or ruthenium complexes and proceed through the formation of a metallacycle intermediate.
相似化合物的比较
Similar Compounds
- 2,2-Dimethyl-4-(propyloxymethyl)-1,3-dioxolane
- 2,2-Dimethyl-4-(butynyloxymethyl)-1,3-dioxolane
- 2,2-Dimethyl-4-(ethynyloxymethyl)-1,3-dioxolane
Uniqueness
2,2-Dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane is unique due to the presence of the propargyloxymethyl group, which introduces an alkyne functionality. This alkyne group can undergo a wide range of chemical transformations, making the compound versatile for various synthetic applications. The compound’s ability to participate in click chemistry reactions, such as the Huisgen cycloaddition, further enhances its utility in the synthesis of complex molecules.
属性
分子式 |
C9H14O3 |
|---|---|
分子量 |
170.21 g/mol |
IUPAC 名称 |
2,2-dimethyl-4-(prop-2-ynoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H14O3/c1-4-5-10-6-8-7-11-9(2,3)12-8/h1,8H,5-7H2,2-3H3 |
InChI 键 |
YIHVCVPUPCJWLF-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)COCC#C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3-Methylbutanoyl)amino]butanoic acid](/img/structure/B8687664.png)
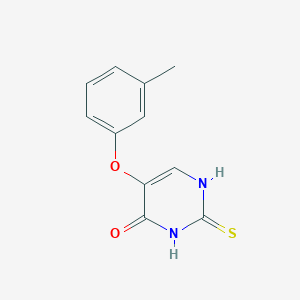
![7,7-Difluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B8687667.png)
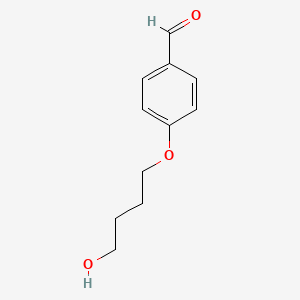
![5-Bromo-2-(methylsulfanyl)-4-[(methylsulfonyl)methyl]pyrimidine](/img/structure/B8687673.png)
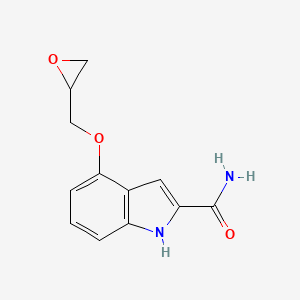
![Benzenesulfonic acid, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B8687686.png)
